molecular formula C12H12N2OS B123930 6-Ethylsulfinyl-2,2'-bipyridine CAS No. 149775-39-3

6-Ethylsulfinyl-2,2'-bipyridine

Cat. No.: B123930
CAS No.: 149775-39-3
M. Wt: 232.3 g/mol
InChI Key: SOTBPMMJNICFER-UHFFFAOYSA-N
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Description

6-Ethylsulfinyl-2,2'-bipyridine is a substituted bipyridine derivative featuring an ethylsulfinyl (-SOCH₂CH₃) group at the 6-position of one pyridine ring. This modification introduces both steric bulk and electronic effects, making it a versatile ligand in coordination chemistry. The sulfinyl group’s electron-withdrawing nature and ability to participate in non-covalent interactions (e.g., hydrogen bonding) distinguish it from simpler alkyl or aryl-substituted bipyridines.

Properties

CAS No.

149775-39-3

Molecular Formula

C12H12N2OS

Molecular Weight

232.3 g/mol

IUPAC Name

2-ethylsulfinyl-6-pyridin-2-ylpyridine

InChI

InChI=1S/C12H12N2OS/c1-2-16(15)12-8-5-7-11(14-12)10-6-3-4-9-13-10/h3-9H,2H2,1H3

InChI Key

SOTBPMMJNICFER-UHFFFAOYSA-N

SMILES

CCS(=O)C1=CC=CC(=N1)C2=CC=CC=N2

Canonical SMILES

CCS(=O)C1=CC=CC(=N1)C2=CC=CC=N2

Synonyms

6-ETHYLSULFINYL-2,2'-BIPYRIDINE

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Steric Effects of Substituents

Substituents at the 6-position of 2,2'-bipyridine significantly alter ligand donor strength and metal coordination behavior. Key analogs include:

Compound Substituent Electronic Effect Steric Impact Key References
6-Ethyl-2,2'-bipyridine -CH₂CH₃ Weak electron-donating Moderate
6-Methoxy-2,2'-bipyridine -OCH₃ Strong electron-donating Low
6-Trifluoromethyl-2,2'-bipyridine -CF₃ Strong electron-withdrawing High
6-Ethylsulfinyl-2,2'-bipyridine -SOCH₂CH₃ Moderate electron-withdrawing High (due to S=O)
6-Phenyl-2,2'-bipyridine -C₆H₅ Weak electron-withdrawing High

Key Findings :

  • The ethylsulfinyl group’s electron-withdrawing nature is intermediate between -CF₃ and -C₆H₅, modulating metal-ligand bond strengths in complexes.
  • Steric hindrance from the sulfinyl group may reduce coordination flexibility compared to smaller substituents like -OCH₃ .

Coordination Behavior and Metal Complex Stability

  • Platinum(II) Complexes: 6-Phenyl-2,2'-bipyridine derivatives form stable Pt(II) complexes with strong C–Pt bonds, enhancing chemical stability and membrane permeability .
  • Structural Deviations : Ethynylpyridine analogs (e.g., tbpyPt(C₂pym)₂) show bond-angle deviations to accommodate crystal packing . The sulfinyl group’s bulkiness could exacerbate such distortions.
  • Antimicrobial Activity : Mixed-ligand complexes with carboxylato and bipyridine derivatives (e.g., 6-methyl analogs) demonstrate biocidal activity . Sulfur-containing ligands like ethylsulfinyl may enhance this via thiol-group interactions.

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